3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride
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Overview
Description
3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the phenazinium family and is often used as a dye due to its intense coloration properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-(dimethylamino)phenazinium chloride. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require specific conditions such as controlled pH, temperature, and solvent environments to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield different phenazinium derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the manufacturing of colored products and as a tracer in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride involves its interaction with molecular targets through its azo and phenazinium groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color changes. The pathways involved often include electron transfer processes and interactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene-4’-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group.
Dabsyl chloride: Another azo dye with similar applications but different functional groups.
Leuco Crystal Violet: A related compound used in similar staining and dyeing applications
Uniqueness
What sets 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride apart is its unique combination of azo and phenazinium groups, which confer distinct electronic and color properties. This makes it particularly useful in applications requiring precise colorimetric changes and stability under various conditions .
Properties
CAS No. |
4608-12-2 |
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Molecular Formula |
C28H27ClN6 |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]imino-[8-(dimethylamino)-10-phenylphenazin-2-ylidene]azanium;chloride |
InChI |
InChI=1S/C28H27N6.ClH/c1-32(2)22-13-10-20(11-14-22)30-31-21-12-16-25-27(18-21)34(23-8-6-5-7-9-23)28-19-24(33(3)4)15-17-26(28)29-25;/h5-19H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LJJCIHDBUFNTMG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=[N+]=C2C=CC3=NC4=C(C=C(C=C4)N(C)C)N(C3=C2)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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